molecular formula C13H17NO2 B2683783 Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate CAS No. 515860-88-5

Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Cat. No.: B2683783
CAS No.: 515860-88-5
M. Wt: 219.284
InChI Key: RUQOSAQQCDVMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is derived from 1,2,3,4-tetrahydronaphthalene, a hydrogenated form of naphthalene, and ethyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of process depends on factors such as the desired production volume, cost considerations, and environmental impact. The industrial production methods are designed to ensure consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:

    Ethyl carbamate: A simpler carbamate with different biological activities.

    1,2,3,4-Tetrahydronaphthalene: The parent compound with distinct chemical properties.

    Other carbamates: Compounds with similar structures but varying functional groups and activities.

The uniqueness of this compound lies in its specific combination of the tetrahydronaphthalene and carbamate moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQOSAQQCDVMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.